molecular formula C6H14N2 B152154 (R)-1-methylpiperidin-3-amine CAS No. 1001353-92-9

(R)-1-methylpiperidin-3-amine

Cat. No.: B152154
CAS No.: 1001353-92-9
M. Wt: 114.19 g/mol
InChI Key: QZSACHHNFDNCNB-ZCFIWIBFSA-N
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Description

(R)-1-methylpiperidin-3-amine, also known as (R)-3-amino-1-methylpiperidine, is an organic compound with the molecular formula C5H13N. It is a colorless liquid that is slightly soluble in water, and is used as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used as a solvent in the production of certain plastics. It has a variety of applications in the field of chemistry, including in the synthesis of organic compounds, and in the production of pharmaceuticals and other compounds.

Scientific Research Applications

Ruthenium-Catalyzed Intramolecular Oxidative Amination of Aminoalkenes

(R)-1-methylpiperidin-3-amine has been utilized in catalytic systems for the oxidative amination of aminoalkenes. Specifically, a study demonstrated the use of [RuCl2(CO)3]2/dppp as a catalyst in N-methylpiperidine for the synthesis of cyclic imines and indoles, achieving excellent yields (Kondo, Okada & Mitsudo, 2002).

Ionic Liquids Based on 3-Methylpiperdinium Cation Core

Research on ionic liquids has explored the production of a range of room temperature ionic liquids from 3-methylpiperidine, a derivative of this compound. These liquids exhibit unique properties such as electrochemical stability, making them potential alternatives for electrolytes in various applications (Belhocine et al., 2015).

Conformational Analysis through NMR Shieldings

A study focused on the calculation of absolute shieldings of various amines, including 1-methylpiperidine, for conformational analysis. This research aids in understanding the structural attributes of amines like this compound (Alkorta & Elguero, 2004).

Role in Catalysis

This compound and its derivatives have been studied in various catalytic processes. For instance, the role of 2-methylpiperidine, a related compound, was analyzed in the hydrodesulfurization of dibenzothiophene over different catalysts (Egorova & Prins, 2006).

Reductive Amination of Diarylpiperidinones

The compound's derivatives are utilized in the synthesis of important chemical structures. A study detailed the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones, leading to products used in pharmaceuticals (Senguttuvan, Murugavelu & Nagarajan, 2013).

Expansion of the Imine Reductase Toolbox

In the pharmaceutical industry, chiral amines are valuable building blocks. A research explored the characterization of new imine reductases (IREDs) and their application in producing chiral amines like (R)-2-methylpiperidine with high enantioselectivity (Wetzl et al., 2015).

Properties

IUPAC Name

(3R)-1-methylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSACHHNFDNCNB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428661
Record name (R)-1-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001353-92-9
Record name (R)-1-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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